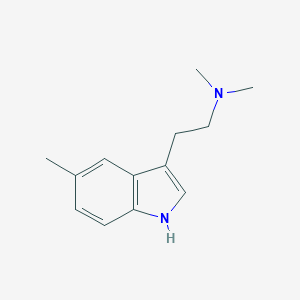

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

Description

The exact mass of the compound Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGJLYBZSJSCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176641 | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-39-4 | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-N,N-dimethyltryptamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIX0SK1CCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Botanical Sources and Physicochemical Extraction of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

For Research, Scientific, and Drug Development Professionals

Executive Summary

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, naturally occurring psychedelic tryptamine with significant interest in neuropharmacology and therapeutic development.[1] First synthesized in 1936, it was later isolated from the plant Dictyoloma incanescens in 1959.[2] This guide provides a technical overview of the botanical distribution of 5-MeO-DMT, the foundational principles governing its extraction and isolation from plant matrices, and the analytical methodologies required for its identification and quantification. The content is structured to provide researchers and drug development professionals with a scientifically grounded understanding of this compound's journey from natural source to purified analyte.

Natural Occurrence and Biosynthesis

5-MeO-DMT is found across a diverse range of plant families, often alongside other tryptamine alkaloids.[3] Its biosynthesis in plants originates from the essential amino acid L-tryptophan.

Biosynthetic Pathway

The formation of tryptamine alkaloids is a branch of plant secondary metabolism. The core pathway proceeds as follows:

-

Decarboxylation of Tryptophan: The pathway begins with the enzyme tryptophan decarboxylase, which removes the carboxyl group from L-tryptophan to yield tryptamine.[4] This step is a critical link between primary and secondary metabolism.

-

Sequential N-Methylation: The primary amine of tryptamine is then sequentially methylated by N-methyltransferase enzymes, using S-adenosyl methionine (SAM) as a methyl donor, to first form N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT).

-

Hydroxylation and Methoxylation: To produce 5-MeO-DMT, the indole ring of a precursor (either tryptophan or tryptamine) undergoes hydroxylation at the C5 position, followed by O-methylation, catalyzed by a specific O-methyltransferase.

The precise order and substrate specificity of these final steps can vary between plant species, leading to different alkaloid profiles.

Phytochemical Distribution

5-MeO-DMT has been identified in numerous plant species, with significant concentrations found in the families Myristicaceae and Fabaceae. The concentration and composition of alkaloids can vary significantly based on the plant species, part of the plant, geographic location, and time of harvest.

Table 1: Selected Botanical Sources of 5-MeO-DMT

| Plant Family | Species | Common Name(s) | Plant Part(s) | Reported 5-MeO-DMT Content | Other Notable Alkaloids |

| Myristicaceae | Virola theiodora, V. calophylla, V. rufula | Epená, Cumala | Bark, Resin, Leaves | Varies; often the dominant alkaloid. V. rufula bark reported at 0.19%. | DMT, MMT |

| Fabaceae | Anadenanthera peregrina | Yopo, Cohoba | Seeds, Bark, Leaves | Low; seeds reported up to 0.04%. | DMT (up to 0.16%), Bufotenin |

| Poaceae | Phalaris arundinacea, P. aquatica | Reed Canary Grass | Leaves, Rhizomes | Highly variable; some chemotypes are 5-MeO-DMT dominant, others contain none. | DMT, Gramine, Hordenine |

| Rutaceae | Dictyoloma incanescens | - | Bark, Leaves | Bark reported at 0.04%. | - |

| Rutaceae | Dutaillyea drupacea | - | Leaves | Reported >0.4%. | - |

Note: The concentrations listed are based on published reports and can be highly variable. Gramine, found in Phalaris, is toxic and must be removed during extraction.

Principles of Extraction and Isolation

The extraction of 5-MeO-DMT from plant material is fundamentally an exercise in exploiting its physicochemical properties, primarily its basicity and differential solubility. The most common and efficient method is a multi-stage acid-base extraction.

Relevant Chemical Properties of 5-MeO-DMT

-

Chemical Nature: A tertiary amine and indole alkaloid.

-

Basicity (pKa): The conjugate acid of the tertiary amine has a pKa of approximately 9.58. This means that at a pH below ~9.58, the molecule will be predominantly in its protonated, salt form. At a pH above ~9.58, it will be in its deprotonated, freebase form.

-

Solubility:

-

Salt Form (Protonated): Soluble in polar solvents like water and short-chain alcohols.

-

Freebase Form (Deprotonated): Insoluble in water but soluble in nonpolar organic solvents (e.g., naphtha, hexane, dichloromethane, toluene).[2]

-

Acid-Base Extraction Theory

This technique manipulates the pH of a solution to selectively move the target alkaloid between an aqueous (polar) phase and an organic (nonpolar) phase.

-

Acidification (Protonation): The dried and powdered plant material is macerated in an acidic aqueous solution (e.g., dilute acetic or hydrochloric acid). This protonates the 5-MeO-DMT, converting it into its water-soluble salt form. This allows it to be drawn out of the plant matrix and into the aqueous solution, leaving behind many non-basic, nonpolar compounds like fats and waxes.

-

Basification (Deprotonation): The acidic aqueous extract is filtered and then made strongly basic by adding a base like sodium hydroxide or sodium carbonate. The pH is raised to >11, ensuring the complete deprotonation of the 5-MeO-DMT salt back into its freebase form.

-

Nonpolar Solvent Extraction: The now-basic aqueous solution, containing the water-insoluble 5-MeO-DMT freebase, is mixed thoroughly with an immiscible nonpolar organic solvent. The nonpolar freebase has a much higher affinity for the organic solvent and partitions into it. The two layers are separated, and the process is repeated multiple times with fresh solvent to ensure complete extraction.

-

Isolation: The nonpolar solvent, now containing the dissolved 5-MeO-DMT, is evaporated to yield the crude alkaloid extract.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols. All work should be conducted in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Generalized Acid-Base Extraction Protocol

-

Material Preparation: Dry the source plant material thoroughly and grind it into a fine powder to maximize surface area for extraction.

-

Acid Soak: For every 100 g of powdered plant material, add 1 L of 5% aqueous acetic acid. Stir or agitate the mixture periodically for 24-48 hours at room temperature.

-

Filtration: Filter the mixture through several layers of cheesecloth, followed by vacuum filtration, to separate the acidic liquid extract from the solid plant material. Repeat the acid soak on the plant material one more time to maximize yield and combine the liquid extracts.

-

Defatting (Optional but Recommended): If the plant material is rich in oils, perform a defatting step. In a separatory funnel, wash the acidic extract with 1/10th its volume of a nonpolar solvent like naphtha or hexane. The aqueous layer contains the desired alkaloid salt; the nonpolar layer containing fats is discarded. Repeat 2-3 times.

-

Basification: Slowly add a saturated solution of sodium carbonate or a 10M solution of sodium hydroxide to the acidic extract while stirring, until the pH of the solution reaches 11-12. The solution will often become cloudy as the freebase alkaloids precipitate.

-

Solvent Pulls: Transfer the basic solution to a large separatory funnel. Add 1/10th its volume of a warm nonpolar solvent (e.g., naphtha). Invert the funnel gently but thoroughly 20-30 times, venting frequently to release pressure. Allow the layers to separate completely.

-

Collection: Drain the bottom aqueous layer and collect the top organic solvent layer. Return the aqueous layer to the funnel and repeat the extraction (Step 6) at least three more times with fresh nonpolar solvent. Combine all organic solvent fractions.

-

Evaporation: Place the combined organic fractions in a flat-bottomed borosilicate glass dish and allow the solvent to evaporate completely in a fume hood. The remaining residue is the crude 5-MeO-DMT freebase extract.

Caption: Generalized workflow for the acid-base extraction of 5-MeO-DMT.

Purification by Recrystallization

The crude extract can be purified by recrystallization to remove impurities and obtain a crystalline product.

-

Solvent Selection: Choose a solvent in which 5-MeO-DMT is sparingly soluble at room temperature but highly soluble when hot. Heptane or methyl tert-butyl ether (MTBE) are suitable candidates.[2]

-

Dissolution: Place the crude extract in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., in a warm water bath) while stirring until the extract is fully dissolved.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.

Caption: Workflow for the purification of 5-MeO-DMT via recrystallization.

Analytical Methods for Identification and Quantification

Rigorous analytical chemistry is essential to confirm the identity, purity, and concentration of 5-MeO-DMT in an extract.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive method for qualitative screening.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of 10% methanol in acetone can be effective.[5]

-

Procedure: Spot a dilute solution of the extract onto the plate alongside a reference standard. Develop the plate in a chamber with the mobile phase.

-

Visualization: View the plate under UV light (254 nm). Tryptamines can also be visualized by staining with Ehrlich's reagent, which produces a characteristic purple-to-blue color for indoles. The retention factor (Rf) of the sample spot should match that of the standard (~0.3 in the suggested mobile phase).[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for accurate purity determination and quantification.

-

Column: A reversed-phase C18 column is typically used.[2]

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.013M ammonium acetate) and an organic phase (e.g., acetonitrile) is common.[2]

-

Detection: A UV detector set to 227 nm is suitable for detecting the indole chromophore.[2]

-

Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive structural confirmation.

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column. It then enters the mass spectrometer, where it is ionized and fragmented.

-

Identification: The fragmentation pattern (mass spectrum) serves as a molecular fingerprint. For 5-MeO-DMT, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 219.2. A characteristic and predominant fragment ion is observed at m/z 174.2, corresponding to the loss of the dimethylaminoethyl side chain.[6] This transition (219.2 → 174.2) is highly specific and used for confirmation in multiple reaction monitoring (MRM) modes.[6]

Caption: Standard analytical workflow for the characterization of a 5-MeO-DMT extract.

Conclusion

5-MeO-DMT is a valuable research compound found in a variety of plant species. Its isolation is reliably achieved through a systematic application of acid-base extraction principles, which leverage its inherent chemical properties as a tryptamine alkaloid. Subsequent purification via methods like recrystallization, followed by rigorous analysis using a combination of chromatographic (TLC, HPLC) and spectrometric (GC-MS) techniques, is essential for obtaining and verifying a high-purity compound suitable for research and development purposes. A thorough understanding of these phytochemical and analytical principles is paramount for any scientific investigation involving this molecule.

References

-

Wacker, D. et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. Available at: [Link]

- Google Patents. (n.d.). Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent.

-

Lowe, H. et al. (2021). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. Available at: [Link]

-

Shen, H. et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PubMed Central. Available at: [Link]

-

Shen, H. et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). O-Methylbufotenine. Available at: [Link]

-

Reed, J. et al. (2009). Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture. PNAS. Available at: [Link]

-

Rossi, G. N. et al. (2019). Internet method for the extraction of N,N-dimethyltryptamine from Mimosa hostilis roots. scielo.br. Available at: [Link]

-

Canal, C. E. et al. (2018). Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. PubMed Central. Available at: [Link]

-

ResearchGate. (2018). Thin-Layer Chromatography Method for the Detection of N,N-Dimethyltryptamine in Seized Street Samples. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Methoxydimethyltryptamine (HMDB0002004). Available at: [Link]

-

Agilent. (2013). 5975T LTM GCMSD Transportable GC/MS System. Available at: [Link]

-

Leggans, E. K. (n.d.). Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Leggans Group. Available at: [Link]

-

ResearchGate. (2019). Internet method for the extraction of N,N-dimethyltryptamine from Mimosa hostilis roots: Does it really extract dimethyltryptamine?. Available at: [Link]

-

ResearchGate. (n.d.). GC-MS/MS (SRM mode) mass spectrum of DMT isolated from M. tenui fl ora (a) and mass fragmentation for ion m/z 130 (b).. Available at: [Link]

-

Wikipedia. (n.d.). 5-MeO-DMT. Available at: [Link]

-

D'Auria, J. C. (2020). The scaffold-forming steps of plant alkaloid biosynthesis. RSC Publishing. Available at: [Link]

-

Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). Purified psychoactive alkaloid extraction using acidified acetone.

-

Shen, H. et al. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2022). Acid-Base Extraction. Available at: [Link]

-

Davis, A. K. et al. (2018). A narrative synthesis of research with 5-MeO-DMT. Johns Hopkins University. Available at: [Link]

-

Lee, H. Y. et al. (2009). Aza-Tryptamine Substrates in Monoterpene Indole Alkaloid Biosynthesis. DSpace@MIT. Available at: [Link]

-

Almeida Trapp, M. et al. (2014). Validated method for phytohormone quantification in plants. Frontiers. Available at: [Link]

-

Wikipedia. (n.d.). Tryptamine. Available at: [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent - Google Patents [patents.google.com]

- 3. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Genesis of a Molecule: An In-depth Technical History of 5-MeO-DMT Synthesis and Isolation

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has transitioned from an obscure natural product to a molecule of significant interest in clinical research. This technical guide provides a comprehensive historical account of its synthesis and isolation, designed for professionals in the fields of chemistry and pharmacology. We will delve into the seminal moments of its discovery, from its first chemical synthesis to its identification in a diverse range of natural sources. This paper will meticulously detail the evolution of synthetic methodologies, from early laboratory preparations to modern, scalable processes suitable for clinical drug development. Furthermore, we will explore the foundational techniques used to isolate and purify 5-MeO-DMT from both flora and fauna, providing a complete scientific narrative of this potent tryptamine.

The Dawn of a New Tryptamine: The First Synthesis (1936)

The journey of 5-MeO-DMT begins not in the natural world, but in the laboratory. In 1936, Japanese chemists Toshio Hoshino and Kenya Shimodaira were the first to synthesize this molecule[1][2]. Their pioneering work, published in the Bulletin of the Chemical Society of Japan, laid the chemical foundation for all future research on 5-MeO-DMT[2][3].

Figure 1: Conceptual overview of the first synthesis of 5-MeO-DMT.

This initial synthesis was a landmark achievement, demonstrating that the molecule could be constructed from known chemical precursors. However, it would be over two decades before the significance of this compound would be fully appreciated with its discovery in nature.

Nature's Own: The Isolation of 5-MeO-DMT

The 1950s and 1960s marked a period of intense exploration into the chemical constituents of psychoactive plants and animals. It was during this era that 5-MeO-DMT was identified as a naturally occurring alkaloid.

A Botanical Origin: Dictyoloma incanescens (1959)

The first isolation of 5-MeO-DMT from a natural source was reported in 1959 by a team of scientists including I.J. Pachter[1]. They identified the compound in the bark of Dictyoloma incanescens, a plant native to South America[1]. This discovery was a pivotal moment, confirming that 5-MeO-DMT was not merely a laboratory creation but a component of the natural world.

The isolation of alkaloids from plant material typically involves a series of extraction and purification steps. While the specific details of the 1959 isolation are not fully detailed in available literature, a general procedure for alkaloid extraction from plant material would likely have been employed.

General Experimental Protocol for Alkaloid Extraction from Plant Material:

-

Maceration and Extraction: The dried and powdered plant material (e.g., bark) is macerated in a suitable solvent, often an alcohol such as methanol or ethanol, sometimes with the addition of a weak acid to aid in the extraction of the basic alkaloids.

-

Filtration and Concentration: The mixture is filtered to remove solid plant debris, and the resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This solution is then washed with a nonpolar organic solvent (e.g., hexane) to remove non-basic impurities.

-

Basification and Extraction: The acidic aqueous layer is then made basic with the addition of a base (e.g., sodium hydroxide), which deprotonates the alkaloids, making them soluble in a nonpolar organic solvent. The alkaloids are then extracted into a nonpolar organic solvent (e.g., dichloromethane or ether).

-

Purification: The organic extract is dried and concentrated to yield the crude alkaloid mixture. Further purification can be achieved through techniques such as chromatography (e.g., column chromatography over silica gel or alumina) or crystallization.

Figure 2: Generalized workflow for the isolation of alkaloids from plant sources.

An Amphibian Source: The Incilius alvarius Toad (1967)

A significant chapter in the history of 5-MeO-DMT was written in 1967 when it was identified in the venom of the Sonoran Desert toad, Incilius alvarius (formerly Bufo alvarius)[1]. A team led by Vittorio Erspamer discovered that the parotoid glands of this toad produce a milky secretion rich in 5-MeO-DMT[1][4]. The concentration of 5-MeO-DMT in the dried venom can be as high as 15%[4].

The isolation of 5-MeO-DMT from toad venom involves a more direct extraction process compared to plant material.

General Experimental Protocol for Isolation from Incilius alvarius Venom:

-

Venom Collection: The venom is collected by carefully squeezing the parotoid glands of the toad. The collected milky secretion is then dried.

-

Solvent Extraction: The dried venom is extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, to dissolve the alkaloids.

-

Purification: The resulting extract can be further purified using chromatographic techniques to separate 5-MeO-DMT from other components of the venom, which include bufotenin and other tryptamines[5].

The discovery of 5-MeO-DMT in Incilius alvarius was particularly noteworthy due to the high concentration of the compound and its eventual use in traditional and modern practices.

The Evolution of Synthesis: From the Lab Bench to Clinical Production

Following its discovery, chemists sought more efficient and scalable methods to synthesize 5-MeO-DMT. This led to the development of several key synthetic routes, each with its own advantages and challenges.

The Speeter and Anthony Tryptamine Synthesis (1954)

One of the most widely recognized methods for the synthesis of tryptamines, including 5-MeO-DMT, is the Speeter and Anthony synthesis, first reported in 1954[3]. This versatile method starts from a substituted indole, in this case, 5-methoxyindole.

Experimental Protocol for the Speeter and Anthony Synthesis of 5-MeO-DMT:

-

Step 1: Acylation of 5-Methoxyindole: 5-methoxyindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the intermediate 5-methoxyindole-3-glyoxylyl chloride.

-

Step 2: Amidation: The resulting acid chloride is then reacted with dimethylamine to yield N,N-dimethyl-5-methoxyindole-3-glyoxylamide.

-

Step 3: Reduction: The final step involves the reduction of the glyoxylamide intermediate with a strong reducing agent, typically lithium aluminum hydride (LAH), in an anhydrous solvent such as tetrahydrofuran (THF) to yield 5-MeO-DMT.

Figure 3: The Speeter and Anthony synthesis of 5-MeO-DMT.

While the Speeter-Anthony synthesis is a classic and effective method, the use of hazardous reagents like oxalyl chloride and the powerful reducing agent LAH presents challenges for large-scale production[3].

Modern Scalable Synthesis for Clinical Applications: The Fischer Indole Synthesis

The increasing interest in 5-MeO-DMT for clinical research has necessitated the development of safe, scalable, and high-purity synthetic routes. One such modern approach is an optimized Fischer indole synthesis, which has been successfully used to produce clinical-grade 5-MeO-DMT[6][7].

This method offers several advantages over classical routes, including the use of less hazardous reagents and conditions that are more amenable to large-scale production.

Experimental Protocol for the Fischer Indole Synthesis of 5-MeO-DMT:

-

Reaction Setup: 4-methoxyphenylhydrazine hydrochloride is charged into a reactor with water under a nitrogen atmosphere and stirred to form a suspension[6].

-

Addition of Reagents: A solution of 4,4-diethoxy-N,N-dimethylbutan-1-amine in a cosolvent like acetonitrile is added dropwise to the reactor while maintaining a controlled temperature[8].

-

Reaction and Workup: The reaction is monitored for completion. The workup typically involves an acid wash to remove impurities, followed by basification of the aqueous layer to a pH of 11-12[8].

-

Extraction and Purification: The 5-MeO-DMT freebase is then extracted into an organic solvent like 2-methyltetrahydrofuran (2-MeTHF)[8]. The crude product can be further purified by filtration through a silica pad[8].

-

Salt Formation for Stability and Purity: For clinical use, the freebase is often converted to a stable salt form, such as the succinate salt. This is achieved by dissolving the purified freebase in a suitable solvent (e.g., methanol), adding succinic acid, and then crystallizing the salt[6]. The final product is a stable, crystalline solid with high purity (e.g., >99.8% by HPLC)[6].

| Parameter | Speeter-Anthony Synthesis | Modern Fischer Indole Synthesis |

| Starting Materials | 5-methoxyindole, oxalyl chloride, dimethylamine, LAH | 4-methoxyphenylhydrazine HCl, 4,4-diethoxy-N,N-dimethylbutan-1-amine |

| Key Reagents | Oxalyl chloride, LAH | Less hazardous reagents |

| Scalability | Challenging due to hazardous reagents | More amenable to large-scale production |

| Purification | Often requires chromatography | Can achieve high purity through crystallization and salt formation |

| Final Product Form | Typically freebase | Stable crystalline salt (e.g., succinate) |

| Overall Yield | Variable | Optimized for high yields (e.g., ~49% for the succinate salt)[6] |

Table 1: Comparison of the Speeter-Anthony and modern Fischer indole synthesis routes for 5-MeO-DMT.

Analytical Characterization

The definitive identification and purity assessment of 5-MeO-DMT, whether isolated from natural sources or synthesized in the laboratory, relies on a suite of modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for determining the purity of a 5-MeO-DMT sample. It separates the compound from any impurities, and the peak area is proportional to the concentration, allowing for precise quantification of purity[6].

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. For 5-MeO-DMT, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 219.15[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of 5-MeO-DMT, confirming the connectivity of atoms within the molecule. The characteristic chemical shifts of the protons and carbons in the 5-MeO-DMT molecule provide a unique fingerprint for its identification[6].

Conclusion

The history of 5-MeO-DMT's synthesis and isolation is a testament to the progression of chemical and pharmacological sciences. From its initial synthesis as a novel tryptamine to its identification in diverse natural sources and the subsequent refinement of its production for clinical research, the journey of 5-MeO-DMT has been one of scientific discovery and innovation. The development of modern, scalable synthetic routes has been particularly crucial in enabling the rigorous clinical investigation of its therapeutic potential. As research into this fascinating molecule continues, a thorough understanding of its chemical history provides an essential foundation for future advancements in the field.

References

-

Hoshino, T., & Shimodaira, K. (1936). Über die Synthese des Bufotenin-methyl-äthers (5-Methoxy-N, N-dimethyl-tryptamin) und des Bufotenins. Bulletin of the Chemical Society of Japan, 11(3), 221-224. [Link]

- WO2023002005A1 - Method for preparing a tryptamine derivative.

-

A narrative synthesis of research with 5-MeO-DMT - PMC - PubMed Central - NIH. [Link]

- EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe)

-

Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use | ACS Omega. [Link]

-

5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. [Link]

-

Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PubMed Central. [Link]

-

Exploring 5-MeO-DMT as a pharmacological model for deconstructed consciousness - UCL Discovery - University College London. [Link]

-

(PDF) A narrative synthesis of research with 5-MeO-DMT - ResearchGate. [Link]

-

Incilius alvarius cell-based synthesis of 5-MeO-DMT - bioRxiv. [Link]

-

Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - ResearchGate. [Link]

-

A narrative synthesis of research with 5-MeO-DMT - Johns Hopkins University. [Link]

-

A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms - PMC - PubMed Central. [Link]

-

From Toad Toxin to Medicine: The Promise of 5-MeO-DMT | Published by Journal of Health Economics and Outcomes Research. [Link]

Sources

- 1. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3753923A1 - Recrystallisation of 5-methoxy-n,n-dimethyltryptamine (5-meo-dmt) in methyl tert.-butyl ether (mtbe) without adding an anti-solvent - Google Patents [patents.google.com]

- 3. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]

- 4. A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From Toad Toxin to Medicine: The Promise of 5-MeO-DMT | Published by Journal of Health Economics and Outcomes Research [jheor.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the In Vitro Serotonergic Effects of 5-MeO-DMT

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, naturally occurring psychedelic compound that has garnered significant interest for its potential therapeutic applications. A comprehensive understanding of its mechanism of action is paramount for advancing drug development efforts. This technical guide provides an in-depth analysis of the in vitro serotonergic effects of 5-MeO-DMT, synthesizing data from receptor binding and functional assays to elucidate its molecular pharmacology. We will explore its interactions with key serotonin receptor subtypes, delve into the downstream signaling cascades it initiates, and provide detailed, field-proven protocols for its characterization. This document is intended to serve as a critical resource for researchers in pharmacology, neuroscience, and psychedelic medicine.

Introduction: The Unique Serotonergic Profile of 5-MeO-DMT

5-MeO-DMT is a tryptamine psychedelic known for its profound and rapid-acting effects on consciousness.[1][2][3] Unlike classical psychedelics such as psilocybin and LSD, which are primarily mediated by the serotonin 2A (5-HT2A) receptor, 5-MeO-DMT exhibits a more complex and nuanced serotonergic profile.[4][5] In vitro studies have been instrumental in dissecting this complexity, revealing a high affinity for the serotonin 1A (5-HT1A) receptor, often exceeding its affinity for the 5-HT2A receptor.[1][2][4] This dual action at two critical serotonin receptor subtypes likely underpins its unique subjective effects and therapeutic potential. This guide will systematically unpack the in vitro pharmacology of 5-MeO-DMT, providing a foundational understanding for its continued investigation.

Molecular Interactions: Receptor Binding Affinity

The initial step in characterizing the pharmacological profile of any compound is to determine its binding affinity for its molecular targets. For 5-MeO-DMT, this involves assessing its ability to displace a radiolabeled ligand from various serotonin receptor subtypes expressed in vitro.

Key Findings from Radioligand Binding Assays

Radioligand binding assays have consistently demonstrated that 5-MeO-DMT is a non-selective serotonin receptor agonist, binding to multiple 5-HT receptor subtypes.[4][6][7] However, a consistent finding is its particularly high affinity for the 5-HT1A receptor.[1][2][4] Several studies have shown that 5-MeO-DMT and its analogs exhibit selectivity for 5-HT1A over 5-HT2A receptors.[8][9]

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound |

| 5-HT1A | ~3 | 8-OH-DPAT |

| 5-HT2A | ~907 | Ketanserin |

| SERT | Low micromolar | Citalopram |

Note: The binding affinity values are approximate and can vary between different studies and experimental conditions. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand.

This preferential binding to 5-HT1A receptors is a distinguishing feature of 5-MeO-DMT compared to other classic psychedelics and has significant implications for its functional activity and overall pharmacological effects.[5]

Experimental Protocol: Radioligand Binding Assay

The causality behind this experimental choice is to quantify the direct physical interaction between 5-MeO-DMT and its target receptors. This provides a fundamental measure of its potency at a molecular level.

Objective: To determine the binding affinity (Ki) of 5-MeO-DMT for human 5-HT1A and 5-HT2A receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT1A or 5-HT2A receptor.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

-

Add increasing concentrations of unlabeled 5-MeO-DMT (competitor).

-

Add a known amount of cell membrane preparation.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand for the respective receptor.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow.

Functional Activity: Receptor Activation and Downstream Signaling

While binding affinity indicates how well a compound interacts with a receptor, functional assays are essential to determine the consequence of that binding – whether it activates (agonism), blocks (antagonism), or has no effect on the receptor's activity. In vitro functional assays have confirmed that 5-MeO-DMT acts as an agonist at both 5-HT1A and 5-HT2A receptors.[6]

5-HT1A Receptor Activation: Gi/Go-Coupling and cAMP Inhibition

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/Go family of G-proteins.[10] Activation of 5-HT1A receptors by an agonist like 5-MeO-DMT leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

5-HT1A Receptor Signaling Pathway.

The rationale for this experiment is to directly measure the functional consequence of 5-HT1A receptor activation by 5-MeO-DMT.

Objective: To quantify the agonist activity of 5-MeO-DMT at the 5-HT1A receptor by measuring its effect on cAMP levels.

Methodology:

-

Cell Culture:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add increasing concentrations of 5-MeO-DMT.

-

Incubate for a specified time at 37°C.

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the 5-MeO-DMT concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the resulting dose-response curve.

-

5-HT2A Receptor Activation: Gq-Coupling and Biased Agonism

The 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 family of G-proteins.[12] Agonist binding, including by 5-MeO-DMT, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Recent research has also highlighted the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[12] Studies suggest that for psychedelic effects, a certain threshold of Gq activation is necessary, and that β-arrestin recruitment may play a different role.[12][13][14] 5-MeO-DMT, like other psychedelics, activates both Gq and β-arrestin2 signaling pathways at the 5-HT2A receptor.[12]

5-HT2A Receptor Signaling Pathways.

This experiment is chosen to directly measure a key downstream event of 5-HT2A receptor activation, providing a robust readout of its functional agonism.[15]

Objective: To determine the potency and efficacy of 5-MeO-DMT as a 5-HT2A receptor agonist by measuring intracellular calcium mobilization.

Methodology:

-

Cell Culture and Dye Loading:

-

Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.

-

Seed cells in a 96-well, black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Add increasing concentrations of 5-MeO-DMT and immediately begin recording fluorescence changes over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the 5-MeO-DMT concentration.

-

Determine the EC50 and Emax (maximal efficacy relative to a reference full agonist like serotonin) from the dose-response curve.

-

Interaction with Serotonin Transporter (SERT)

In addition to its activity at serotonin receptors, some studies have investigated the interaction of 5-MeO-DMT with the serotonin transporter (SERT).[8][9] In vitro findings suggest that 5-MeO-DMT is a weak inhibitor of serotonin reuptake.[7] This interaction is generally considered to be of lower potency compared to its receptor agonist activity.[8][9]

Summary and Future Directions

The in vitro serotonergic profile of 5-MeO-DMT is characterized by:

-

Agonist activity at both 5-HT1A and 5-HT2A receptors. [6]

-

Activation of Gi/Go-mediated cAMP inhibition via 5-HT1A receptors. [10]

-

Activation of Gq-mediated calcium mobilization via 5-HT2A receptors. [12][15]

-

Weak inhibition of the serotonin transporter. [7]

This complex pharmacology, particularly the potent agonism at 5-HT1A receptors, distinguishes 5-MeO-DMT from other psychedelics and is a critical area for ongoing research. Future in vitro studies should focus on a more comprehensive characterization of biased agonism at both 5-HT1A and 5-HT2A receptors, as well as exploring its effects on other serotonin receptor subtypes and downstream signaling pathways. A deeper understanding of these molecular mechanisms will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

-

PubMed. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. [Link]

-

Johns Hopkins University. (n.d.). A narrative synthesis of research with 5-MeO-DMT. [Link]

-

National Institutes of Health. (n.d.). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. [Link]

-

Frontiers. (2023). 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study. [Link]

-

Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. [Link]

-

Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

-

ResearchGate. (n.d.). Metabolism of 5-MeO-DMT. [Link]

-

National Institutes of Health. (n.d.). 5-HT1A receptor activation is necessary for 5-MeODMT-dependent potentiation of feeding inhibition. [Link]

-

Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. [Link]

-

Wikipedia. (n.d.). 5-MeO-DMT. [Link]

-

ResearchGate. (n.d.). Serotonergic psychedelic 5-MeO-DMT alters plasticity-related gene expression and generates anxiolytic effects in stressed mice. [Link]

-

ACS Omega. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. [Link]

-

Frontiers. (n.d.). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. [Link]

-

ResearchGate. (n.d.). Receptor binding profiles for 5-MeO-DMT. [Link]

-

Nature. (n.d.). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. [Link]

-

PubMed Central. (n.d.). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. [Link]

-

Gray Lab. (2023). Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors. [Link]

-

ResearchGate. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. [Link]

-

bioRxiv. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. [Link]

-

ResearchGate. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. [Link]

-

Wikipedia. (n.d.). Cyproheptadine. [Link]

-

ACS Publications. (n.d.). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

Sources

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 5-MeO-DMT for post-traumatic stress disorder: a real-world longitudinal case study [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. multispaninc.com [multispaninc.com]

- 12. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. innoprot.com [innoprot.com]

- 16. Frontiers | A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine [frontiersin.org]

Bufotenine as an Active Metabolite of 5-MeO-DMT: An In-Depth Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent, naturally occurring psychedelic compound with a growing body of research exploring its therapeutic potential. A critical aspect of its pharmacology is its biotransformation, particularly its O-demethylation to the active metabolite bufotenine (5-hydroxy-N,N-dimethyltryptamine). This technical guide provides a comprehensive overview of the metabolic pathway from 5-MeO-DMT to bufotenine, detailing the enzymatic processes, key pharmacological differences between the parent compound and its metabolite, and robust, validated methodologies for the investigation of this conversion. This document is intended to serve as a foundational resource for researchers in the fields of pharmacology, drug metabolism, and psychedelic science, enabling a deeper understanding of the nuanced contributions of bufotenine to the overall pharmacological profile of 5-MeO-DMT.

Introduction: The Metabolic Fate of a Potent Psychedelic

5-MeO-DMT is a tryptamine psychedelic found in a variety of plant species and the venom of the Colorado River toad (Incilius alvarius)[1]. Its profound and rapid-acting effects are primarily mediated through agonism at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes[2][3]. While the pharmacological actions of 5-MeO-DMT itself are a primary focus of research, a complete understanding of its in vivo effects necessitates a thorough examination of its metabolic pathways.

The metabolism of 5-MeO-DMT proceeds via two main routes: a primary inactivation pathway and a secondary, bioactivating pathway. The predominant route of metabolism is oxidative deamination, catalyzed by monoamine oxidase A (MAO-A), which leads to inactive metabolites[4][5]. However, a crucial secondary pathway involves the O-demethylation of 5-MeO-DMT to form bufotenine, a pharmacologically active metabolite[3][4][5]. This conversion is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6[3][4][5].

The formation of bufotenine is of significant interest for several reasons. Bufotenine itself is a psychedelic compound with a long history of human use[5]. Furthermore, it exhibits a distinct receptor binding profile compared to its parent compound, notably a significantly higher affinity for the 5-HT2A receptor, which is strongly implicated in the classic psychedelic effects of many hallucinogens[4][5]. Therefore, the conversion of 5-MeO-DMT to bufotenine represents a potential shift in the pharmacological activity profile, which could have implications for both the therapeutic effects and the side-effect profile of 5-MeO-DMT.

This guide will delve into the technical details of this metabolic transformation, providing the necessary background and experimental protocols to empower researchers to rigorously investigate the role of bufotenine in the pharmacology of 5-MeO-DMT.

The Enzymatic Machinery: CYP2D6-Mediated O-Demethylation

The conversion of 5-MeO-DMT to bufotenine is a classic example of a Phase I metabolic reaction, specifically an O-demethylation. The primary enzyme responsible for this biotransformation is Cytochrome P450 2D6 (CYP2D6)[3][4][5].

Causality of Experimental Choice: The selection of CYP2D6 as the focus for in vitro studies is driven by extensive research demonstrating its principal role in the O-demethylation of 5-MeO-DMT. Studies utilizing recombinant human CYP enzymes have definitively shown that CYP2D6 is the primary catalyst for this reaction[6].

The enzymatic kinetics of this reaction have been characterized, providing valuable parameters for designing and interpreting in vitro experiments.

Table 1: Michaelis-Menten Kinetic Parameters for 5-MeO-DMT O-Demethylation by CYP2D6 Allelic Isoforms

| CYP2D6 Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, Vmax/Km) (μL/min/pmol CYP) |

| CYP2D6.1 (Wild-Type) | 29.3 ± 4.2 | 12.9 ± 0.6 | 0.44 |

| CYP2D6.2 | 85.0 ± 19.4 | 14.4 ± 1.6 | 0.17 |

| CYP2D6.10 | 947 ± 355 | 10.4 ± 3.2 | 0.011 |

Data sourced from Shen et al., 2011[4].

The significant variation in catalytic efficiency among different CYP2D6 alleles highlights the importance of considering genetic polymorphism in clinical studies of 5-MeO-DMT. Individuals with reduced-function alleles, such as CYP2D6.10, are expected to have a significantly lower capacity to convert 5-MeO-DMT to bufotenine, potentially altering their response to the drug.

Diagram 1: Metabolic Pathways of 5-MeO-DMT

Caption: Primary metabolic pathways of 5-MeO-DMT.

Pharmacological Significance: A Tale of Two Tryptamines

The conversion of 5-MeO-DMT to bufotenine is not merely a metabolic curiosity; it has profound pharmacological implications due to the distinct receptor binding profiles of the two compounds.

Table 2: Comparative Receptor Affinities (Ki, nM) of 5-MeO-DMT and Bufotenine

| Receptor | 5-MeO-DMT | Bufotenine | Fold Difference (Bufotenine vs. 5-MeO-DMT) |

| 5-HT1A | ~20 | ~15 | ~1.3x higher affinity |

| 5-HT2A | ~1000 | ~100 | ~10x higher affinity |

| 5-HT2C | ~500 | ~50 | ~10x higher affinity |

Approximate values compiled from multiple sources.

As illustrated in Table 2, bufotenine exhibits a significantly higher affinity for the 5-HT2A and 5-HT2C receptors compared to 5-MeO-DMT. This suggests that the formation of bufotenine could contribute to, or even be primarily responsible for, some of the classic psychedelic effects observed after 5-MeO-DMT administration, which are strongly linked to 5-HT2A receptor agonism.

Diagram 2: Receptor Activation Cascade

Caption: Comparative receptor affinities of 5-MeO-DMT and bufotenine.

Experimental Protocols for the Investigation of 5-MeO-DMT Metabolism

To facilitate rigorous research in this area, the following section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

In Vitro Metabolism using Recombinant Human CYP2D6

Expertise & Experience: This assay directly assesses the catalytic activity of a specific enzyme, providing a clean system to determine kinetic parameters without the confounding factors of other metabolic pathways present in more complex systems like liver microsomes or hepatocytes.

Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

0.2 µM recombinant human CYP2D6

-

0.4 µM P450 reductase

-

10 µg L-α-dilaurylphosphatidylcholine

-

A range of 5-MeO-DMT concentrations (e.g., 10-1000 µM)

-

-

The final incubation volume should be 200 µL.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 5-20 minutes, depending on the CYP2D6 allele's activity)[4].

-

-

Termination of Reaction:

-

Stop the reaction by adding 10 µL of 70% perchloric acid.

-

-

Sample Processing:

-

Centrifuge the mixture at 14,000 x g for 5 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analysis:

-

Quantify the formation of bufotenine using a validated LC-MS/MS method (see Protocol 4.3).

-

Trustworthiness: Each experiment should include negative controls (no NADPH) to ensure that metabolite formation is dependent on enzymatic activity. A known CYP2D6 substrate (e.g., dextromethorphan) should be run in parallel as a positive control to verify enzyme activity.

In Vivo Pharmacokinetic Study in Mice

Expertise & Experience: This in vivo model allows for the assessment of the integrated processes of absorption, distribution, metabolism, and excretion of 5-MeO-DMT and the formation and elimination of bufotenine in a whole organism. The use of CYP2D6-humanized mice can provide valuable insights into the specific contribution of this enzyme to the overall pharmacokinetics.

Protocol:

-

Animal Model:

-

Use male C57BL/6J mice (wild-type) or CYP2D6-humanized (Tg-CYP2D6) mice.

-

Acclimatize animals for at least one week prior to the experiment.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, Refinement)[7][8].

-

-

Drug Preparation and Administration:

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice) at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 90, 120, 180 minutes).

-

Use a sparse sampling design with 3-4 mice per time point.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Analysis:

-

Quantify the concentrations of 5-MeO-DMT and bufotenine in the plasma samples using a validated LC-MS/MS method (see Protocol 4.3).

-

Trustworthiness: A vehicle-treated control group should be included. Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) should be calculated using non-compartmental analysis.

LC-MS/MS Quantification of 5-MeO-DMT and Bufotenine in Biological Matrices

Expertise & Experience: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 20 µL of plasma or incubation supernatant, add 80 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5-Methyl-N,N-dimethyltryptamine).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the following multiple reaction monitoring (MRM) transitions[7][11]:

-

5-MeO-DMT: m/z 219.2 → 174.2

-

Bufotenine: m/z 205.2 → 160.2

-

Internal Standard (5-Methyl-N,N-dimethyltryptamine): m/z 203.2 → 158.3

-

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations prepared in the same biological matrix.

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Trustworthiness: The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for linearity, accuracy, precision, selectivity, and stability.

Diagram 3: Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for in vivo pharmacokinetic analysis.

Future Directions and Conclusion

The recognition of bufotenine as a key active metabolite of 5-MeO-DMT opens up new avenues for research. Future studies should aim to:

-

Elucidate the contribution of bufotenine to the subjective effects of 5-MeO-DMT in humans. This could be achieved through clinical studies that correlate plasma levels of both compounds with validated psychometric scales.

-

Investigate the impact of CYP2D6 genetic polymorphisms on the clinical response to 5-MeO-DMT. This has significant implications for personalized medicine and dose optimization.

-

Explore the potential therapeutic applications of bufotenine itself. Given its distinct pharmacological profile, bufotenine may offer a different therapeutic window compared to 5-MeO-DMT.

References

-

Dean, J., Liu, T., Huff, S., & Yu, A. M. (2012). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 40(8), 1477-1484. [Link]

-

Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2011). Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-methoxy-N,N-dimethyltryptamine metabolism and pharmacokinetics. Drug Metabolism and Disposition, 39(8), 1343-1349. [Link]

-

Shen, H. W., Jiang, X. L., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 11(8), 659-666. [Link]

-

Uthaug, M. V., Lancelotta, R., van Oorsouw, K., Kuypers, K. P. C., van der Heijden, F. M. M. A., Mason, N. L., ... & Ramaekers, J. G. (2022). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology, 36(2), 149-161. [Link]

-

González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 17, 345-365. [Link]

-

Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., ... & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of preventive medicine and hygiene, 63(2 Suppl 3), E255. [Link]

-

Wikipedia contributors. (2024, January 15). 5-MeO-DMT. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Gründer, G., & Mertens, L. (2021). Methodological challenges in psychedelic drug trials: Efficacy and safety of psilocybin in treatment-resistant major depression (EPIsoDE)–Rationale and study design. Frontiers in Psychiatry, 12, 729539. [Link]

-

Jiang, X. L., Shen, H. W., & Yu, A. M. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N, N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Bioanalysis, 3(13), 1485-1492. [Link]

-

Winter, J. C., Amorosi, D. J., & Yu, A. M. (2012). Stimulus control by 5-methoxy-N, N-dimethyltryptamine in wild-type and CYP2D6-humanized mice. Pharmacology Biochemistry and Behavior, 102(3), 369-373. [Link]

-

Shao, C., Li, X., Liu, Y., Li, J., Zhang, Y., & Li, W. (2024). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. Research, 7, 0987. [Link]

-

Silva, M. E., & de la Torre, R. (2021). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug Testing and Analysis, 13(5), 998-1008. [Link]

-

Kiana, S., & Bayliak, M. M. (2021). Ethical Considerations in Animal Research: The Principle of 3R's. Biomedical Research and Therapy, 8(10), 4647-4655. [Link]

-

Shao, L. X., Shao, C. X., Zhang, S. Y., Li, Y. L., Li, J. F., & Li, W. D. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Scientific Reports, 12(1), 18511. [Link]

-

Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. (2010). Psychedelic 5-methoxy-N, N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions. Current drug metabolism, 11(8), 659-666. [Link]

-

Jiang, X. L., Shen, H. W., Mager, D. E., & Yu, A. M. (2011). Development of a LC-MS/MS method to analyze 5-methoxy-N, N-dimethyltryptamine and bufotenine: application to pharmacokinetic study. Bioanalysis, 3(13), 1485-1492. [Link]

-

Shao, L. X., et al. (2022). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Scientific reports, 12(1), 18511. [Link]

Sources

- 1. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stimulus control by 5methoxy-N,N-dimethyltryptamine in wild-type and CYP2D6-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]

- 9. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Investigating 5-MeO-DMT in Cultured Cortical Neurons

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in cultured cortical neuron experiments. This document offers in-depth technical protocols and the scientific rationale behind experimental design, ensuring a robust and reproducible research framework.

Introduction: The Scientific Rationale for Studying 5-MeO-DMT in Cortical Neurons

5-MeO-DMT is a potent, naturally occurring psychedelic compound found in various plant species and the venom of the Colorado River toad (Incilius alvarius)[1][2]. Its rapid onset and short duration of action, coupled with profound effects on consciousness, have spurred significant interest in its therapeutic potential for psychiatric disorders such as depression and anxiety[3]. At the cellular level, 5-MeO-DMT is known to interact with the serotonergic system, but its precise mechanisms of action are still under active investigation[4].

Cortical neurons are the primary functional units of the cerebral cortex, a brain region critical for higher cognitive functions, emotional regulation, and sensory perception. Studying the effects of 5-MeO-DMT on these neurons in a controlled in vitro setting allows for a detailed examination of its influence on neuronal viability, synaptic plasticity, and network activity, providing crucial insights into its neurobiological effects.

Recent research has demonstrated that 5-MeO-DMT can induce neural plasticity, a fundamental process underlying learning, memory, and the potential therapeutic effects of psychedelic compounds[5][6][7]. Specifically, studies have shown that incubation of cultured cortical neurons with 5-MeO-DMT increases the complexity of dendritic arbors, suggesting a capacity to enhance neural connectivity[5][6][8]. Furthermore, 5-MeO-DMT has been observed to increase the density of dendritic spines, the primary sites of excitatory synapses, in the medial frontal cortex[5][9]. These structural changes are thought to contribute to the long-lasting behavioral and therapeutic effects of the compound.

This guide will walk you through the essential protocols to investigate these phenomena, from establishing healthy primary cortical neuron cultures to performing sophisticated functional and morphological analyses.

Pharmacology of 5-MeO-DMT: Receptor Binding and Signaling

5-MeO-DMT's primary molecular targets are serotonin (5-HT) receptors. It acts as a non-selective serotonin receptor agonist, with a particularly high affinity for the 5-HT1A and 5-HT2A subtypes[1][4][10]. While many classic psychedelics primarily act through the 5-HT2A receptor, 5-MeO-DMT exhibits a significantly higher affinity for the 5-HT1A receptor[1]. This unique binding profile may underlie its distinct subjective effects and therapeutic potential.

Key Receptor Interactions:

-

5-HT1A Receptor: Agonism at this receptor is associated with anxiolytic and antidepressant effects. 5-MeO-DMT is a potent agonist at the 5-HT1A receptor[1][11].

-

5-HT2A Receptor: Activation of this receptor is linked to the classic psychedelic effects of many compounds. 5-MeO-DMT is a full agonist at the 5-HT2A receptor[11].

-

Other Receptors: 5-MeO-DMT also interacts with other serotonin receptors, including 5-HT2C, and may have effects on monoamine reuptake, although these are generally weaker[1][4].

The downstream signaling cascades initiated by 5-MeO-DMT at these receptors are complex and can involve G-protein-coupled pathways and β-arrestin recruitment, leading to changes in gene expression and protein synthesis that ultimately drive neuroplasticity[1][12].

Signaling Pathway Overview

Caption: Simplified signaling cascade of 5-MeO-DMT in cortical neurons.

Experimental Workflow: From Culture to Analysis

A well-structured experimental workflow is crucial for obtaining reliable and interpretable data. The following diagram outlines the key stages of a typical experiment investigating the effects of 5-MeO-DMT on cultured cortical neurons.

Caption: A typical experimental workflow for studying 5-MeO-DMT in vitro.

Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents. All procedures should be performed in a sterile biosafety cabinet.

Materials:

-

Timed-pregnant rat (E18) or mouse (E17)[13]

-

Dissection medium: Hibernate-E or equivalent

-

Digestion solution: 0.25% Trypsin-EDTA

-

Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

Culture plates/coverslips coated with Poly-D-lysine[14]

-

Sterile dissection tools

Procedure:

-

Tissue Dissection:

-

Cell Dissociation:

-

Cell Plating:

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in pre-warmed plating medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue.

-

Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/cm²).

-

-

Culture Maintenance:

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

-

Perform a half-medium change every 3-4 days.

-

Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

-

Protocol 2: 5-MeO-DMT Treatment

Materials:

-

5-MeO-DMT (succinate salt is recommended for its stability and solubility)[16]

-

Vehicle control (e.g., sterile water or culture medium)

-

Mature primary cortical neuron cultures (DIV 7-14)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of 5-MeO-DMT in the chosen vehicle. It is crucial to handle 5-MeO-DMT with appropriate safety precautions, including wearing personal protective equipment.

-

Sterile-filter the stock solution.

-

-